molecular formula C18H19FN2O B3859918 4-tert-butyl-N'-(2-fluorobenzylidene)benzohydrazide

4-tert-butyl-N'-(2-fluorobenzylidene)benzohydrazide

Cat. No.: B3859918
M. Wt: 298.4 g/mol
InChI Key: WTUIFAOSHKBYHZ-UDWIEESQSA-N
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Description

The compound “4-tert-butyl-N’-(2-fluorobenzylidene)benzohydrazide” is likely an organic compound. It seems to contain a benzohydrazide group, which is common in many organic compounds and can be involved in various chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The tert-butyl group is a bulky, electron-donating group, which could influence the compound’s reactivity. The fluorobenzylidene group is an electron-withdrawing group, which could also affect the compound’s properties .


Chemical Reactions Analysis

Benzohydrazides can undergo a variety of chemical reactions, including condensation reactions with aldehydes and ketones, and they can also act as ligands in coordination chemistry .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of certain functional groups would all influence its properties .

Mechanism of Action

Without specific context or studies, it’s difficult to predict the mechanism of action of this compound. It could potentially exhibit biological activity, depending on its structure and the presence of certain functional groups .

Future Directions

Future research could involve synthesizing this compound and studying its properties and potential applications. This could include investigating its reactivity, stability, and any biological activity .

Properties

IUPAC Name

4-tert-butyl-N-[(E)-(2-fluorophenyl)methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O/c1-18(2,3)15-10-8-13(9-11-15)17(22)21-20-12-14-6-4-5-7-16(14)19/h4-12H,1-3H3,(H,21,22)/b20-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTUIFAOSHKBYHZ-UDWIEESQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NN=CC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N/N=C/C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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